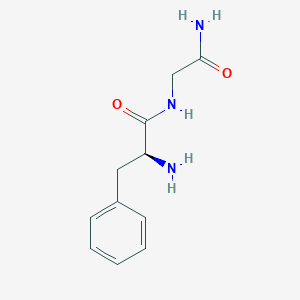
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide is a synthetic compound that belongs to the family of amino acids. It is commonly known as L-AP3 and is used in scientific research for its ability to inhibit the group III metabotropic glutamate receptors (mGluRs). These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders.
作用機序
L-AP3 acts as a competitive antagonist of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, inhibiting their activation by glutamate. This leads to a decrease in neurotransmitter release and a reduction in synaptic plasticity, which can have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
L-AP3 has been shown to have a range of biochemical and physiological effects in various animal models. These include a reduction in glutamate release, an increase in GABA release, and a decrease in neuronal excitability. These effects are thought to underlie the therapeutic potential of L-AP3 in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of L-AP3 is its selectivity for the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which allows for targeted inhibition of these receptors without affecting other glutamate receptors. However, L-AP3 has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the use of L-AP3 in scientific research. One area of interest is the development of more selective and potent inhibitors of the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide, which could have improved therapeutic potential. Another area of interest is the investigation of the role of group III this compound in other neurological disorders, such as depression and anxiety. Finally, the use of L-AP3 in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
合成法
The synthesis of L-AP3 involves the reaction of 3-phenylpropanoic acid with N,N-diisopropylethylamine (DIPEA) to form the corresponding acid chloride. This is then reacted with L-glutamic acid to form the corresponding amide. The final step involves the reduction of the carbonyl group to form the amino acid derivative (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide.
科学的研究の応用
L-AP3 is widely used in scientific research for its ability to selectively inhibit the group III (2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, making them a target for the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.
特性
IUPAC Name |
(2S)-2-amino-N-(2-amino-2-oxoethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9(11(16)14-7-10(13)15)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H2,13,15)(H,14,16)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHDTHVQHUWCCI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrrolo[2,1-b]thiazole-3,5(2H,6H)-dione, dihydro-](/img/structure/B2878717.png)
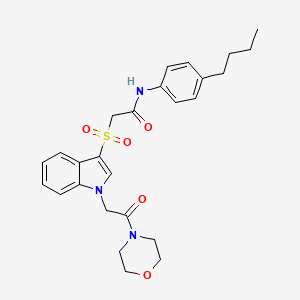

![[6-(2,2,2-Trifluoroethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B2878723.png)
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2878726.png)

![4-chloro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B2878729.png)

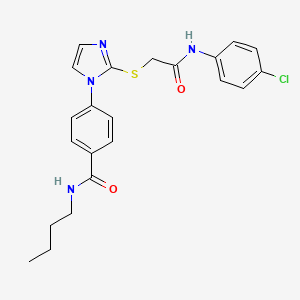
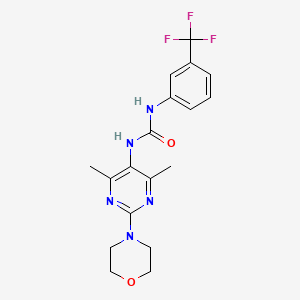
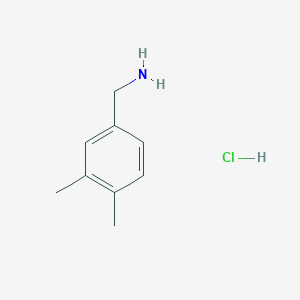
![4-(Prop-2-en-1-yloxy)pyrido[2,3-d]pyrimidine](/img/structure/B2878738.png)
